molecular formula C21H15Br2N3O B440109 4-{(Z)-1-[(4-BROMO-1-NAPHTHYL)AMINO]METHYLIDENE}-1-(4-BROMOPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE

4-{(Z)-1-[(4-BROMO-1-NAPHTHYL)AMINO]METHYLIDENE}-1-(4-BROMOPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE

Cat. No.: B440109
M. Wt: 485.2g/mol
InChI Key: CMUYPBFQQWBPMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{(Z)-1-[(4-BROMO-1-NAPHTHYL)AMINO]METHYLIDENE}-1-(4-BROMOPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazolone core substituted with brominated naphthyl and phenyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(Z)-1-[(4-BROMO-1-NAPHTHYL)AMINO]METHYLIDENE}-1-(4-BROMOPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromo-1-naphthylamine with 4-bromobenzaldehyde under basic conditions to form the intermediate Schiff base. This intermediate is then cyclized with methyl acetoacetate in the presence of a base such as sodium ethoxide to yield the final pyrazolone product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{(Z)-1-[(4-BROMO-1-NAPHTHYL)AMINO]METHYLIDENE}-1-(4-BROMOPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium thiocyanate in acetone.

Major Products

    Oxidation: Quinones.

    Reduction: Amine derivatives.

    Substitution: Methoxy or thiocyanate derivatives.

Scientific Research Applications

4-{(Z)-1-[(4-BROMO-1-NAPHTHYL)AMINO]METHYLIDENE}-1-(4-BROMOPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{(Z)-1-[(4-BROMO-1-NAPHTHYL)AMINO]METHYLIDENE}-1-(4-BROMOPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, affecting neurotransmission and exhibiting neurotoxic effects . Additionally, its ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial and anticancer activities by inducing oxidative stress in target cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{(Z)-1-[(4-BROMO-1-NAPHTHYL)AMINO]METHYLIDENE}-1-(4-BROMOPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE is unique due to its combination of a pyrazolone core with brominated naphthyl and phenyl groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H15Br2N3O

Molecular Weight

485.2g/mol

IUPAC Name

4-[(4-bromonaphthalen-1-yl)iminomethyl]-2-(4-bromophenyl)-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C21H15Br2N3O/c1-13-18(21(27)26(25-13)15-8-6-14(22)7-9-15)12-24-20-11-10-19(23)16-4-2-3-5-17(16)20/h2-12,25H,1H3

InChI Key

CMUYPBFQQWBPMY-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Br)C=NC3=CC=C(C4=CC=CC=C43)Br

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Br)C=NC3=CC=C(C4=CC=CC=C43)Br

Origin of Product

United States

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